N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide, also known as HMBA, is a small molecule that has been extensively studied for its potential applications in scientific research. HMBA is a derivative of benzoic acid and belongs to the class of compounds known as benzamides.
Wissenschaftliche Forschungsanwendungen
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide has also been shown to induce differentiation of cancer cells, leading to their decreased proliferation and increased susceptibility to chemotherapy.
Wirkmechanismus
The mechanism of action of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide is not fully understood, but it is thought to involve the regulation of gene expression. N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide has been shown to activate the transcription factor Sp1, which plays a key role in the regulation of many genes involved in cell growth and differentiation. N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide has also been shown to inhibit histone deacetylases (HDACs), enzymes that are involved in the regulation of chromatin structure and gene expression.
Biochemische Und Physiologische Effekte
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce differentiation of cancer cells, leading to their decreased proliferation and increased susceptibility to chemotherapy. N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide in lab experiments is its high purity and stability. N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide is also relatively easy to synthesize, which makes it a cost-effective reagent for research purposes. One limitation of using N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide is its potential toxicity, which can vary depending on the cell type and concentration used. Careful dose-response studies are necessary to determine the optimal concentration of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide for a given experiment.
Zukünftige Richtungen
There are many potential future directions for research on N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide. One area of interest is the development of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of the role of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide in other diseases, such as viral infections and autoimmune disorders. Additionally, the development of new methods for the delivery of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide to cancer cells could lead to more effective treatments for cancer.
Synthesemethoden
The synthesis of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with the sodium salt of (R)-(-)-glycidol to form the corresponding ester. Hydrolysis of the ester with sodium hydroxide yields N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide in high yield and purity.
Eigenschaften
IUPAC Name |
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-2-3-5-9(8)12(15)13-10-6-16-7-11(10)14/h2-5,10-11,14H,6-7H2,1H3,(H,13,15)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQIYMPKGZSSKN-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.